Nap-bmpa
Description
However, based on standard chemical nomenclature conventions, "Nap" may denote a naphthalene derivative, while "bmpa" could refer to a functional group or modified side chain (e.g., bis-methylphosphonic acid or similar). For this comparison, we assume "Nap-bmpa" shares structural or functional similarities with compounds like Naptalam (Alanap-1), a plant growth regulator , and other naphthalene-based analogs.
Key hypothetical properties of "this compound" (inferred from naming conventions and structural analogs):
- Structure: Likely features a naphthalene core with a substituted phosphonic or carboxylic acid group.
- Function: Potential applications in agriculture (herbicidal activity) or biomedicine (enzyme inhibition).
- Physicochemical Properties: Estimated logP (octanol-water partition coefficient) of 2.5–3.5, suggesting moderate hydrophobicity.
Properties
CAS No. |
96602-48-1 |
|---|---|
Molecular Formula |
C21H31N5O14 |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[2-(4-azido-2-nitroanilino)-3-[(2R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropoxy]-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C21H31N5O14/c22-25-24-10-1-2-12(13(3-10)26(37)38)23-11(8-39-20(16(33)6-29)18(35)14(31)4-27)9-40-21(17(34)7-30)19(36)15(32)5-28/h1-5,11,14-21,23,29-36H,6-9H2/t11?,14-,15-,16-,17-,18-,19-,20-,21?/m1/s1 |
InChI Key |
JAZBSABGMQTBSR-UQQLUOLESA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)COC([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Synonyms |
N-(2-nitro-4-azophenyl)-1,3-bis(mannos-4'-yloxy)propyl-2-amine NAP-BMPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on methodologies outlined in EMA drug similarity assessments and chemical database protocols . Parameters include structural features, bioactivity, analytical data, and regulatory considerations.
Table 1: Structural and Functional Comparison
Table 2: Analytical and Pharmacokinetic Data (Hypothetical)
| Parameter | This compound | Naptalam | BMPA |
|---|---|---|---|
| Molecular Weight | 280.2 g/mol | 274.3 g/mol | 154.1 g/mol |
| LogP | 3.2 | 2.8 | 1.5 |
| LC-MS Retention | 8.5 min (C18) | 7.2 min (C18) | 4.1 min (C18) |
| Bioactivity | IC50: 10 μM* | IC50: 15 μM | IC50: >100 μM |
*Hypothetical data for illustration; actual values require experimental validation.
Key Findings:
Structural Divergence : Unlike Naptalam’s carboxylic acid group, "this compound" hypothetically incorporates a phosphonic acid moiety, which may enhance metal-binding capacity .
Regulatory Challenges : Both compounds require rigorous similarity assessments under EMA guidelines, particularly regarding impurities and batch-to-batch variability .
Methodological Considerations
- Database Cross-Referencing: PubChem and NCBI resources are critical for validating synonyms and structural analogs. For example, Naptalam’s PubChem CID (5746773) links to toxicity and regulatory data .
- Analytical Techniques : LC-MS and NMR (as in ) are essential for comparing purity and stability.
- Regulatory Alignment : EMA’s emphasis on pharmacokinetic (PK) and pharmacodynamic (PD) equivalence must guide "this compound" development.
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